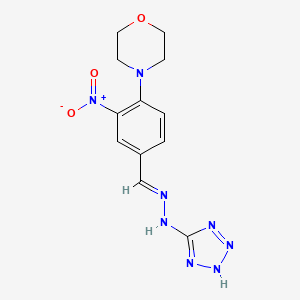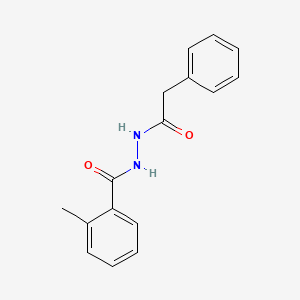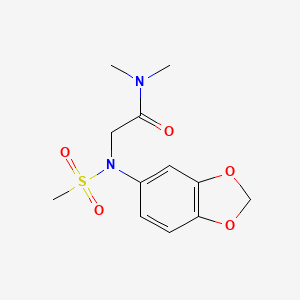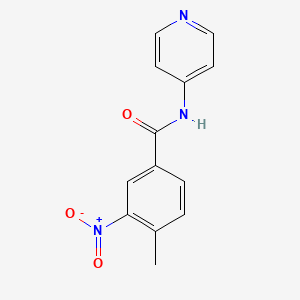
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone, also known as MNTH, is a compound that has been extensively studied for its potential applications in scientific research. It is a tetrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has a number of advantages for lab experiments. It is stable and easy to handle, making it a good candidate for in vitro studies. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have low toxicity in animal studies, making it a potential candidate for in vivo studies. However, 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has limitations as well. Its solubility in water is limited, which may limit its use in some experiments. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
For the study of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone include further investigation of its anti-tumor and anti-inflammatory properties, as well as optimization of its pharmacokinetic properties for therapeutic use.
Synthesemethoden
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been synthesized using various methods, including the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with hydrazine hydrate and sodium azide. Another method involves the reaction of 4-(4-morpholinyl)-3-nitrobenzaldehyde with hydrazine hydrate and sodium nitrite. The product is then treated with tetrazole to form 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone. The synthesis of 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone is a multi-step process that requires careful handling and purification.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. 4-(4-morpholinyl)-3-nitrobenzaldehyde 1H-tetrazol-5-ylhydrazone has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O3/c21-20(22)11-7-9(8-13-14-12-15-17-18-16-12)1-2-10(11)19-3-5-23-6-4-19/h1-2,7-8H,3-6H2,(H2,14,15,16,17,18)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPXTFASIIVIRC-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NNC3=NNN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=NNN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)



![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)